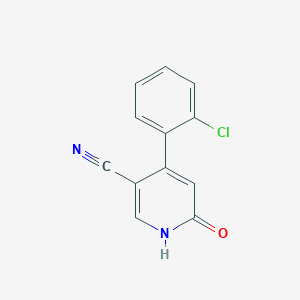
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor, followed by the introduction of triple bonds through alkyne formation reactions. The hydroxyl groups are then introduced via selective oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkyne formation processes. These methods are scaled up from laboratory procedures, with adjustments to reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes.
科学的研究の応用
(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用機序
The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and triple bonds can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2S)-16-Chlorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
(2S)-16-Iodohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with an iodine atom instead of bromine.
(2S)-16-Fluorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
特性
CAS番号 |
828270-17-3 |
|---|---|
分子式 |
C16H19BrO2 |
分子量 |
323.22 g/mol |
IUPAC名 |
(2S)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol |
InChI |
InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m0/s1 |
InChIキー |
VNGBJHIEIWROOZ-INIZCTEOSA-N |
異性体SMILES |
C(CCCC#CC#C[C@@H](CO)O)CCC#CC=CBr |
正規SMILES |
C(CCCC#CC#CC(CO)O)CCC#CC=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


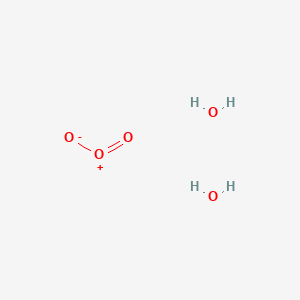
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
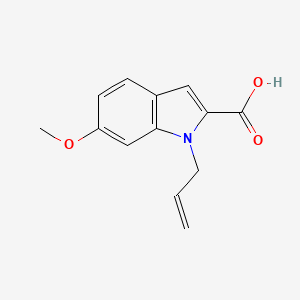
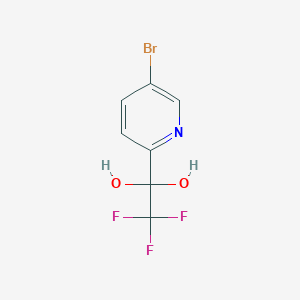
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)


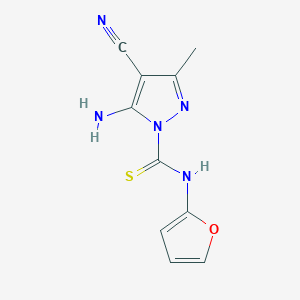
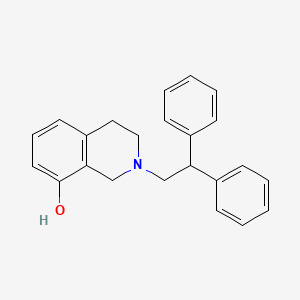
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dithione](/img/structure/B14206487.png)

![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)
